molecular formula C24H24N4O4S B11653597 (6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653597
M. Wt: 464.5 g/mol
InChI Key: WSBHCPBYQASKEW-OQYABBNDSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole and pyrimidine rings, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique structure and properties. Similar compounds include other thiadiazolo[3,2-a]pyrimidines and related heterocyclic compounds, which may share some chemical and biological properties but differ in their specific substituents and overall structure.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O4S/c1-4-21-27-28-22(25)18(23(29)26-24(28)33-21)13-16-7-10-19(20(14-16)30-3)32-12-11-31-17-8-5-15(2)6-9-17/h5-10,13-14,25H,4,11-12H2,1-3H3/b18-13-,25-22?

InChI Key

WSBHCPBYQASKEW-OQYABBNDSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C)OC)C(=O)N=C2S1

Origin of Product

United States

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